molecular formula C15H20INO B2545654 N-cyclooctyl-4-iodobenzamide CAS No. 331435-33-7

N-cyclooctyl-4-iodobenzamide

Cat. No. B2545654
CAS RN: 331435-33-7
M. Wt: 357.235
InChI Key: VQWYLINMIWUMGC-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-iodobenzamide is a compound that can be inferred to have a benzamide structure with an iodine atom attached to the benzene ring and a cyclooctyl group as the amide substituent. While the provided papers do not directly discuss N-cyclooctyl-4-iodobenzamide, they do provide insights into similar compounds and their chemistry, which can be used to infer some aspects of N-cyclooctyl-4-iodobenzamide's properties and reactivity.

Synthesis Analysis

The synthesis of related compounds, such as N-methoxy-4-nitrobenzamide and N-cyclohexyl-2-nitrobenzamide, involves the functionalization of the benzamide moiety and the introduction of substituents onto the benzene ring . These processes typically involve the use of transition metal catalysts to facilitate C–H bond activation and subsequent reactions. Although the exact synthesis of N-cyclooctyl-4-iodobenzamide is not detailed, it is likely that similar synthetic strategies could be employed, possibly involving halogenation reactions to introduce the iodine atom and amide coupling reactions to attach the cyclooctyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclooctyl-4-iodobenzamide, such as N-cyclohexyl-2-nitrobenzamide, has been determined using X-ray diffraction analysis . These structures are characterized by the orientation of the substituents around the benzene ring and the presence of intramolecular hydrogen bonding, which can affect the compound's reactivity and physical properties. The presence of the iodine atom in N-cyclooctyl-4-iodobenzamide would likely influence its molecular geometry and electronic distribution.

Chemical Reactions Analysis

The reactivity of benzamide derivatives is influenced by the substituents on the benzene ring and the amide group. For example, cyclometalated complexes of N-methoxy-4-nitrobenzamide can participate in C–H bond functionalization reactions, leading to the formation of metallacycles . Similarly, N-cyclooctyl-4-iodobenzamide could potentially undergo reactions facilitated by the iodine substituent, such as oxidative addition reactions with transition metals, which could be useful in cross-coupling chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclooctyl-4-iodobenzamide can be speculated based on related compounds. For instance, the crystal packing and hydrogen bonding observed in N-cyclohexyl-2-nitrobenzamide suggest that similar benzamide derivatives may exhibit solid-state stability and potential for intermolecular interactions . The presence of the iodine atom in N-cyclooctyl-4-iodobenzamide would contribute to its molecular weight and could affect its solubility and melting point. Additionally, the electronic effects of the iodine may influence the compound's UV-Vis and NMR spectroscopic properties.

Scientific Research Applications

Radiopharmaceutical Development for Cancer Imaging

Compounds like iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) (BZA) have been explored for their potential as radiopharmaceuticals in the detection and management of cancer, particularly malignant melanoma. In clinical trials, BZA demonstrated effectiveness in imaging primary melanomas and metastases with high accuracy and specificity, offering a non-invasive method for cancer detection and monitoring the efficacy of treatments such as surgery and chemotherapy (Michelot et al., 1993).

Advances in N-Heterocyclic Carbenes

N-heterocyclic carbenes (NHCs), a class of organic compounds, have seen extensive study for their utility across various chemical reactions, including catalysis and materials chemistry. These compounds play a significant role in creating more efficient and environmentally friendly chemical processes, potentially impacting pharmaceutical manufacturing, materials science, and beyond (Hopkinson et al., 2014).

Development of Biosensors

Research into modifying electrodes with compounds like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for biosensing applications highlights the potential for these chemicals in detecting biological molecules. These studies aim at creating sensitive, selective biosensors for medical diagnostics and monitoring, indicating the versatility of benzamide derivatives in enhancing biosensor technology (Karimi-Maleh et al., 2014).

Material Chemistry Applications

NHCs have also been applied in materials chemistry for the functionalization of surfaces, polymers, and nanoparticles. This research demonstrates the potential for creating novel materials with specific properties, such as increased durability, conductivity, or catalytic activity, which could have wide-ranging applications in technology and manufacturing (Smith et al., 2019).

Future Directions

Future research could focus on elucidating the synthesis methods, chemical reactions, mechanism of action, and safety profile of N-cyclooctyl-4-iodobenzamide. Additionally, potential applications in pharmaceutical testing could be explored .

properties

IUPAC Name

N-cyclooctyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO/c16-13-10-8-12(9-11-13)15(18)17-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWYLINMIWUMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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